N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide
Description
This compound belongs to the 1,2,4-triazole class, characterized by a central triazole ring substituted with a cyclopropyl group at position 4, a furan-2-yl moiety at position 3, and an ethyl linker connected to a 4-(dimethylsulfamoyl)benzamide group. The triazole core is a pharmacophore known for diverse biological activities, including antimicrobial and anti-inflammatory properties . The furan ring contributes to π-π stacking interactions, while the dimethylsulfamoyl group enhances solubility and bioavailability via sulfonamide functionality . The cyclopropyl substituent likely influences steric and electronic properties, modulating target binding .
Synthetic routes for analogous triazoles involve condensation of hydrazinecarbothioamides with α-halogenated ketones under basic conditions, as described in . The absence of C=O stretching bands (~1660 cm⁻¹) in IR spectra confirms cyclization to the triazole core, while S-alkylation patterns dictate regioselectivity .
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-23(2)31(28,29)16-9-5-14(6-10-16)19(26)21-11-12-24-20(27)25(15-7-8-15)18(22-24)17-4-3-13-30-17/h3-6,9-10,13,15H,7-8,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBBSGWARBKQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.
Coupling with Benzamide Moiety: The final step involves coupling the triazole-furan intermediate with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions to introduce various substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be employed.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Furanones, hydroxylated furans.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with various biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique electronic properties can be utilized in the development of novel materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The furan and triazole rings may interact with enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. The benzamide moiety may further enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other 1,2,4-triazole derivatives, differing in substituents that impact physicochemical and pharmacological profiles. Key analogues include:
Key Findings:
Substituent Effects on Bioactivity: The furan-2-yl group in the target compound provides moderate electron-withdrawing effects, favoring interactions with aromatic residues in enzyme active sites. Dimethylsulfamoyl vs. difluorobenzamide: The sulfamoyl group in the target compound enhances hydrogen-bonding capacity compared to the fluorinated benzamide in , which prioritizes hydrophobic interactions .
Synthetic Pathways :
- The target compound and its analogues are synthesized via S-alkylation of triazole-thiones with α-halogenated ketones. Regioselectivity is confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹), ruling out thiol tautomers .
Crystallographic Analysis :
- SHELXL () is widely used for refining triazole derivatives. The cyclopropyl group’s small size minimizes crystal lattice distortions, aiding in high-resolution structural determination compared to bulkier substituents like phenyl .
Computational Predictions :
- Tools like Hit Dexter 2.0 () assess promiscuity risks. The dimethylsulfamoyl group in the target compound reduces false-positive binding due to its polar nature, unlike the more hydrophobic 3,4-difluorobenzamide in .
Research Implications
- Drug Design : The dimethylsulfamoyl group offers a balance between solubility and target affinity, making the target compound a promising lead for CNS diseases requiring moderate lipophilicity.
- SAR Insights : Thiophene substitution (as in ) may optimize pharmacokinetics for peripheral targets, while furan derivatives prioritize CNS accessibility.
Biological Activity
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is an organic compound notable for its complex structure and potential biological activities. This compound features a sulfonamide group, a cyclopropyl ring, and a furan moiety, which contribute to its pharmacological properties. The presence of the triazole ring further enhances its profile, often associated with antifungal and antibacterial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.45 g/mol. Its unique structural features include:
| Structural Feature | Description |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and potential receptor interactions. |
| Furan Moiety | Contributes to biological activity through electron-rich properties. |
| Triazole Ring | Associated with antifungal and antibacterial effects. |
| Sulfonamide Group | Known for its broad-spectrum antimicrobial properties. |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. The sulfonamide component is particularly noteworthy due to its historical use in treating bacterial infections.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for the survival of bacteria and fungi.
- Disruption of Cell Membrane Integrity : Interaction with microbial membranes could lead to increased permeability and cell lysis.
- Interference with Nucleic Acid Synthesis : The triazole ring may disrupt DNA/RNA synthesis pathways in pathogens.
Comparative Studies
In comparative studies with similar compounds, this compound has shown enhanced efficacy against resistant strains of bacteria and fungi compared to traditional sulfonamides.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Contains a sulfonamide group | Antibacterial |
| Fluconazole | Triazole ring with fluorine substitution | Antifungal |
| Benzothiadiazole | Sulfonamide derivative with heterocyclic structure | Antimicrobial |
Case Studies
Recent case studies have highlighted the effectiveness of this compound in treating infections caused by resistant strains. For instance:
- Study on Efficacy Against MRSA : A study demonstrated that the compound exhibited significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional treatments.
- Fungal Infections : Another study indicated its potent antifungal activity against Candida species, suggesting its potential as a therapeutic agent in treating systemic fungal infections.
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : Utilizing cyclization reactions involving furan derivatives.
- Introduction of the Sulfonamide Group : Employing sulfonation reactions under controlled conditions.
- Final Coupling Reactions : To achieve the desired benzamide structure.
Optimizing reaction conditions (e.g., temperature, solvent choice) is crucial for maximizing yield and purity.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and which intermediates are critical?
Answer: The synthesis involves multi-step reactions starting with cyclopropane derivatives and furan-containing precursors. Key intermediates include the 1,2,4-triazole ring system, formed via cyclization under basic conditions. Prioritize intermediates like 4-cyclopropyl-5-oxo-triazole derivatives, ensuring protection of reactive groups to minimize side reactions. Optimize amide bond formation using carbodiimide reagents (e.g., EDC/HCl) for high yields. Multi-step protocols from similar triazole sulfonamides suggest coupling reactions at the ethyl linker as a bottleneck requiring precise stoichiometry .
Basic: Which analytical techniques confirm structural integrity and purity?
Answer: Use HRMS for molecular weight validation and NMR (¹H/¹³C) to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm). Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity. X-ray crystallography resolves stereochemical ambiguities, as demonstrated in structurally related triazole derivatives .
Advanced: How can Design of Experiments (DoE) optimize reaction yield and reduce impurities?
Answer: Apply factorial designs to vary parameters (temperature, catalyst loading, stoichiometry). For flow chemistry setups, optimize residence time and temperature gradients to enhance efficiency. Use response surface methodology to model interactions between variables, reducing experimental runs by 40–60%. For example, highlights flow-chemistry optimizations for diazomethane synthesis, applicable to triazole cyclization steps .
Advanced: How to resolve discrepancies between in vitro enzyme inhibition and in vivo efficacy?
Answer: Discrepancies may arise from metabolic instability or poor membrane permeability. Strategies include:
- Pharmacokinetic profiling : Microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots.
- Prodrug derivatization : Modify the dimethylsulfamoyl group to enhance bioavailability.
- PAMPA assays : Evaluate passive diffusion across artificial membranes .
Advanced: How can DFT and molecular docking predict interactions with bacterial acps-pptase?
Answer:
- *DFT calculations (B3LYP/6-31G)**: Model electronic properties of the triazole and furan moieties to identify nucleophilic sites.
- Molecular docking (AutoDock Vina) : Predict binding poses in the acps-pptase active site (PDB: 3TGP). Validate with mutagenesis studies (e.g., alanine scanning).
- Free energy perturbation (FEP) : Refine binding affinity estimates for key residues .
Advanced: What strategies mitigate solubility challenges for in vivo formulations?
Answer:
- Co-solvent systems : Use PEG 400/ethanol (70:30) for intravenous administration.
- Amorphous solid dispersions : Employ HPMCAS to stabilize the amorphous phase.
- Salt formation : Convert the sulfamoyl group to a sodium salt for improved aqueous solubility .
Basic: What are hypothesized biochemical targets based on structural analogs?
Answer: Analogs suggest inhibition of bacterial acps-pptase (type II fatty acid synthesis) and human carbonic anhydrase IX . Validate via:
- Enzyme inhibition assays : Measure IC₅₀ using recombinant proteins.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .
Advanced: How to design stability studies for degradation pathway analysis?
Answer: Conduct forced degradation under:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
